Superior Aqueous Hydration-Shell Stability of YbBr₃ vs. YbCl₃: THz Spectroscopic Evidence
In a direct head-to-head experimental comparison using THz absorption spectroscopy (30–400 cm⁻¹), aqueous YbBr₃ solutions exhibited no detectable changes in local hydration environment across the measured concentration range, while YbCl₃ solutions showed distinct spectral signatures of weak contact ion pair formation at elevated concentrations [1]. This was confirmed by complementary Raman measurements [1]. The absence of contact ion pairing in YbBr₃ indicates a more structurally persistent hydration shell, which directly impacts solution-phase reactivity and formulation consistency.
| Evidence Dimension | Contact ion pair formation in aqueous solution (THz spectral range 30–400 cm⁻¹) |
|---|---|
| Target Compound Data | No indication of changing local hydration environment; no contact ion pair formation observed within measured concentration range |
| Comparator Or Baseline | YbCl₃: clear THz spectral evidence of weak contact ion pair formation at high salt concentrations |
| Quantified Difference | Qualitative difference: contact ion pairing absent in YbBr₃, present in YbCl₃ |
| Conditions | Aqueous solutions; THz spectra (30–400 cm⁻¹); confirmed by supplementary Raman measurements |
Why This Matters
For applications requiring predictable solution-phase speciation—such as aqueous precursor formulation for sol-gel processing, homogeneous catalysis, or crystal growth—YbBr₃ hydrate provides superior hydration-shell stability compared to YbCl₃, reducing the risk of unintended ion-pair-driven aggregation or precipitation.
- [1] Klinkhammer, C.; Böhm, F.; Sharma, V.; Schwaab, G.; Seitz, M.; Havenith, M. Anion dependent ion pairing in concentrated ytterbium halide solutions. J. Chem. Phys. 2018, 148 (22), 222802. DOI: 10.1063/1.5016549 View Source
